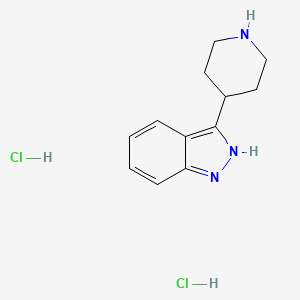
3-(Piperidin-4-yl)-1H-indazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-4-yl)-1H-indazole dihydrochloride is a chemical compound that features a piperidine ring attached to an indazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and indazole moieties suggests that it may interact with various biological targets, making it a candidate for drug development and other scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)-1H-indazole dihydrochloride typically involves the formation of the indazole core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequently, the piperidine moiety is introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. The final product is typically purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.
化学反应分析
Types of Reactions: 3-(Piperidin-4-yl)-1H-indazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
3-(Piperidin-4-yl)-1H-indazole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-(Piperidin-4-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to active sites or allosteric sites on proteins, modulating their activity. The piperidine ring may enhance the compound’s binding affinity or selectivity for certain targets. These interactions can lead to various biological effects, depending on the specific pathways involved.
相似化合物的比较
1-(Piperidin-4-yl)-1H-indazole: Similar structure but may have different pharmacological properties.
4-(Piperidin-4-yl)-1H-indazole: Positional isomer with potentially different biological activity.
3-(Piperidin-4-yl)-1H-benzimidazole: Contains a benzimidazole core instead of indazole, leading to different interactions with biological targets.
Uniqueness: 3-(Piperidin-4-yl)-1H-indazole dihydrochloride is unique due to the specific combination of the piperidine and indazole moieties. This combination can result in distinct pharmacological properties, making it a valuable compound for drug discovery and other scientific research.
属性
IUPAC Name |
3-piperidin-4-yl-2H-indazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQDIUVQGJIUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
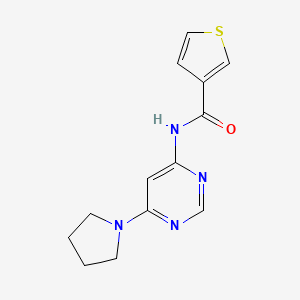

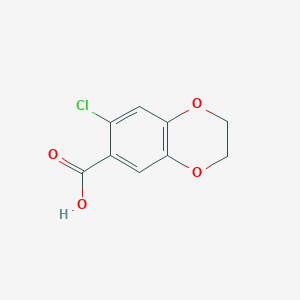
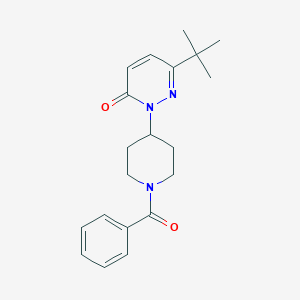
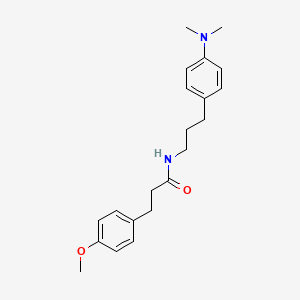
![2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2688265.png)
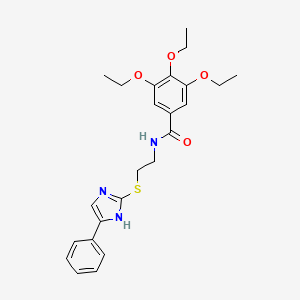
![4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid](/img/structure/B2688268.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688271.png)
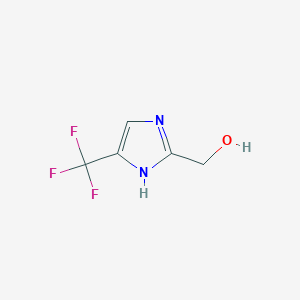
![4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride](/img/structure/B2688275.png)
![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688276.png)

![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B2688278.png)
